molecular formula C14H12N6O2 B2953427 6-(benzyloxy)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide CAS No. 2034581-29-6

6-(benzyloxy)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Cat. No.: B2953427
CAS No.: 2034581-29-6
M. Wt: 296.29
InChI Key: AUBSPXIWRMDRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a synthetic chemical compound designed for research and development applications. This molecule features a pyrimidine core, a benzyloxy substituent, and is functionalized with a 1,2,4-triazole carboxamide group. The 1,2,4-triazole pharmacophore is a privileged scaffold in medicinal chemistry, known for its significant role in interacting with biological targets through hydrogen bonding and dipole interactions . Compounds containing the 1,2,4-triazole nucleus have been extensively investigated for their diverse pharmacological activities, including potent antifungal effects, often acting through the inhibition of cytochrome P450-dependent enzymes like lanosterol 14α-demethylase (CYP51) in ergosterol biosynthesis . Furthermore, this structural motif is associated with a broad spectrum of other bioactivities such as antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties, making it a highly versatile template for developing new therapeutic agents . The specific substitution pattern on the pyrimidine ring and the linkage to the triazole ring in this molecule suggests potential for use in structure-activity relationship (SAR) studies, enzyme inhibition assays, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-phenylmethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c21-13(19-14-17-9-18-20-14)11-6-12(16-8-15-11)22-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBSPXIWRMDRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(benzyloxy)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C13_{13}H12_{12}N6_{6}O
  • Molecular Weight : 256.28 g/mol

Its structure features a pyrimidine ring substituted with a benzyloxy group and a triazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazole ring have shown promising results against various bacterial strains. A study reported that certain triazole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50_{50} values for related compounds were reported to be comparable to well-known anti-inflammatory drugs like celecoxib .

Anticonvulsant Activity

In pharmacological evaluations, related triazole compounds have exhibited anticonvulsant effects in animal models of epilepsy. For example, specific derivatives showed significant activity in pentylenetetrazole (PTZ)-induced seizures with effective doses (ED50_{50}) indicating lower neurotoxicity compared to traditional anticonvulsants .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests a mechanism involving the blockade of arachidonic acid metabolism, leading to reduced prostaglandin synthesis.
  • GABA Receptor Modulation : Some derivatives have been shown to act as positive modulators of GABAA_A receptors, enhancing inhibitory neurotransmission and contributing to their anticonvulsant effects .

Case Studies

Study Findings
Study on Antimicrobial ActivityTriazole derivatives showed MIC values between 3.12 and 12.5 µg/mL against S. aureus and E. coli .
Anti-inflammatory ResearchRelated compounds demonstrated COX-2 inhibition with IC50_{50} values comparable to celecoxib .
Anticonvulsant EvaluationCompounds showed ED50_{50} values of 31.81 mg/kg in PTZ-induced seizures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives

Pyrimidine-based compounds are widely studied due to their biological relevance (e.g., as kinase inhibitors or antiviral agents). For example:

  • Pyrimidinones (e.g., compounds 4i and 4j from ): These derivatives incorporate coumarin and tetrazole groups, enhancing π-π stacking and metal-binding properties. Unlike the target compound, which lacks sulfur or fused aromatic systems, pyrimidinones with thioxo groups (e.g., 4j) exhibit distinct electronic profiles and solubility .
  • Substituted Pyrimidines : Benzyloxy groups (as in the target compound) are less common than methoxy or halogen substituents in . The benzyloxy group may confer higher metabolic stability but reduced aqueous solubility compared to smaller substituents.

Triazole-Containing Analogues

The 1,2,4-triazole moiety is critical for hydrogen bonding. Compounds in , such as pyrazole-carboximidamides (e.g., 1–11 ), share carboximidamide functionalities but differ in core heterocycles (pyrazole vs. pyrimidine). Pyrimidine-triazole hybrids like the target compound may exhibit broader target selectivity due to the larger aromatic surface area .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications
Target Compound Pyrimidine 6-Benzyloxy, 4-Triazolyl-carboxamide Kinase inhibition, Antifungal
Pyrimidinone Derivatives (e.g., 4i ) Pyrimidinone Coumarin, Tetrazole Fluorescent probes, Metal binding
Pyrazole-Carboximidamides (e.g., 1 ) Pyrazole Aryl, Carboximidamide Antimicrobial, Anti-inflammatory

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-(benzyloxy)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide, and what key intermediates should be prioritized?

  • Methodology : Acylation of pyrimidine precursors (e.g., 6-chloropyrimidin-4-yl derivatives) with benzyloxy-containing reagents, followed by amination with 1H-1,2,4-triazol-5-amine, is a viable route. Key intermediates include halogenated pyrimidines and protected triazole derivatives. For benzyloxy group introduction, O-benzyl hydroxylamine hydrochloride is a critical precursor .
  • Optimization : Monitor reaction progress via TLC or LC-MS to ensure complete substitution of halogens (e.g., Cl) and minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are diagnostic?

  • NMR : The benzyloxy group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and the triazole NH proton (δ ~12–13 ppm, broad singlet) are key identifiers. Pyrimidine protons appear as distinct downfield signals (δ 8.5–9.0 ppm) .
  • HRMS : Use high-resolution mass spectrometry to confirm the molecular ion ([M+H]⁺) and isotopic pattern, ensuring alignment with the exact mass (e.g., calculated via ’s methodologies) .

Q. How can X-ray crystallography using SHELX programs validate the molecular structure and regioselectivity?

  • Procedure : Grow single crystals via slow evaporation in polar solvents (e.g., DMSO/water). Use SHELXL for refinement, focusing on resolving ambiguities in heterocyclic bond lengths and angles. The benzyloxy group’s orientation and triazole-pyrimidine dihedral angles are critical for confirming regioselectivity .

Advanced Research Questions

Q. How to resolve discrepancies in biological activity data across enzymatic vs. cell-based assays?

  • Approach : Perform dose-response curves in both systems and compare IC₅₀ values. If contradictions arise, assess membrane permeability (e.g., via PAMPA assays) or metabolic stability (e.g., liver microsome studies). Pharmacological screens in highlight the need for orthogonal assay validation to distinguish target-specific effects from off-target interactions .

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups?

  • Case Study : For the benzyloxy moiety, use anhydrous conditions and inert atmospheres to prevent hydrolysis. emphasizes scaling reactions cautiously (e.g., 125 mmol batches) and using purified reagents to avoid side reactions. Post-reaction quenching with ice-water improves isolation of intermediates .

Q. How to interpret conflicting crystallographic and solution-state NMR data in flexible regions of the molecule?

  • Analysis Framework : Crystallography (via SHELX) may capture a single conformation, while NMR reflects dynamic equilibria. Perform variable-temperature NMR to assess flexibility in the benzyloxy or triazole groups. Molecular dynamics simulations can bridge these datasets by modeling conformational ensembles .

Q. What computational methods predict target binding modes and structure-activity relationships (SAR)?

  • Protocol : Use molecular docking (e.g., AutoDock Vina) to screen against triazole-binding enzymes (e.g., fungal CYP51 analogs). Validate with MM-GBSA free-energy calculations. ’s PROTAC-related triazole scaffolds suggest prioritizing hinge-region interactions in kinase targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.